molecular formula C7H8N4O B11917146 8-Methoxy-7-methyl-7H-purine CAS No. 61078-16-8

8-Methoxy-7-methyl-7H-purine

Cat. No.: B11917146
CAS No.: 61078-16-8
M. Wt: 164.16 g/mol
InChI Key: JJYGNJUOHZOKLA-UHFFFAOYSA-N
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Description

8-Methoxy-7-methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are widely recognized for their biological significance and are found in many naturally occurring substances, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-7-methyl-7H-purine typically involves the reaction of 6-chloro-7-methylpurine with sodium methoxide in dry methanol at room temperature. This reaction proceeds smoothly and yields this compound with a high isolated yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-7-methyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

8-Methoxy-7-methyl-7H-purine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.

    Industry: It may be used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. For instance, purine derivatives are known to interact with adenosine receptors and other nucleic acid-related enzymes, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

    Xanthine: Another purine derivative with significant biological activity, commonly found in caffeine and theobromine.

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

Uniqueness: 8-Methoxy-7-methyl-7H-purine is unique due to the specific positioning of the methoxy and methyl groups, which can alter its chemical reactivity and biological interactions compared to other purine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

61078-16-8

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

8-methoxy-7-methylpurine

InChI

InChI=1S/C7H8N4O/c1-11-5-3-8-4-9-6(5)10-7(11)12-2/h3-4H,1-2H3

InChI Key

JJYGNJUOHZOKLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=CN=C2N=C1OC

Origin of Product

United States

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